molecular formula C20H19N3O4 B1682608 TC-O 9311

TC-O 9311

Cat. No.: B1682608
M. Wt: 365.4 g/mol
InChI Key: KPTMSQHTGZMEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC-O 9311 (3,5-dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide) is a potent and selective agonist of the orphan G protein-coupled receptor 139 (GPR139), with an EC50 of 39 nM in CHO-K1 cells expressing human GPR139 . Its molecular formula is C20H19N3O4, and it features a hydrazide-linked aromatic structure . This compound binds to a conserved orthosteric site on GPR139, sharing a hydrophobic pocket (residues Phe109, His187, Val191, Tyr192) and a polar region (Arg244, Glu108, Asn271) with endogenous ligands L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) .

Scientific Research Applications

TC-O 9311 acts as a selective agonist for the GPR139 receptor, which is implicated in various physiological processes, including metabolic regulation and neuroprotection. The compound has been shown to exhibit no significant activity against a wide range of other targets, making it a highly specific tool for research involving GPR139 .

Metabolic Disorders

Research indicates that GPR139 plays a role in glucose metabolism and energy homeostasis. As such, this compound could be explored for its potential to treat metabolic disorders like obesity and type 2 diabetes. Studies have demonstrated that activation of GPR139 may enhance insulin sensitivity and promote weight loss in animal models .

Neurological Disorders

Given the receptor's involvement in neuroprotective pathways, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating GPR139 activity, the compound may help mitigate neuroinflammation and neuronal cell death .

Pain Management

Preliminary studies suggest that GPR139 agonists may have analgesic properties. This compound could be evaluated further for its efficacy in managing chronic pain conditions through its action on the central nervous system .

Case Study 1: Metabolic Regulation

A study conducted on mice demonstrated that administration of this compound led to significant improvements in glucose tolerance and insulin sensitivity compared to control groups. The results indicated that GPR139 activation by this compound promotes metabolic health, suggesting its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that this compound significantly reduced cell death and inflammation markers. This protective effect highlights the compound's potential role in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Compound EC50/IC50 Molecular Formula Key Structural Features Selectivity/Activity
TC-O 9311 39 nM (EC50) C20H19N3O4 Hydrazide linker, naphthyl group Selective for GPR139; no activity against 90+ off-target receptors . Neuroprotective in Parkinson’s models .
JNJ-63533054 Potent (EC50 unreported) C16H14BrClN2O2 Benzamide core, chiral phenethylamine Reduces locomotor activity in rats . Shares binding site with this compound but accesses an additional shallow hydrophobic pocket (Val76, Phe79, Ile80) .
Zelatriazin 22 nM (EC50) Undisclosed Undisclosed Highly potent; investigated for schizophrenia . No structural overlap with this compound.
LP-471756 640 nM (IC50) Undisclosed Undisclosed GPR139 antagonist; inhibits cAMP production .

Binding Mechanisms and Mutagenesis Insights

  • Shared Binding Site : this compound, JNJ-63533054, L-Trp, and L-Phe occupy a common orthosteric pocket. Mutagenesis studies reveal critical residues (Phe109Ala, His187Ala, Asn271Ala) that abolish ligand binding .
  • Structural Divergence: Unlike endogenous ligands, this compound and JNJ-63533054 exploit an extended hydrophobic region (Val76, Phe79, Ile80) due to their bulkier aromatic moieties .
  • Selectivity : this compound’s hydrazide structure confers higher selectivity compared to JNJ-63533054, which may interact with broader hydrophobic regions .

In Vivo Effects and Therapeutic Potential

  • This compound : Demonstrates neuroprotection in primary mesencephalic neurons against MPP+-induced degeneration, suggesting utility in Parkinson’s disease .
  • JNJ-63533054 : Reduces locomotor activity in rats, indicating CNS modulation but unclear therapeutic alignment .
  • Zelatriazin : Targets schizophrenia-negative symptoms but lacks detailed preclinical data .
  • LP-471756 : Antagonism may aid in studying GPR139’s role in metabolic or endocrine pathways .

Biological Activity

TC-O 9311 is a selective and potent agonist of the orphan G protein-coupled receptor 139 (GPR139). It has garnered interest in pharmacological research due to its unique properties and potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide
  • Molecular Formula : C20H19N3O4
  • Molecular Weight : 365.38 g/mol
  • Purity : ≥98% .

This compound functions primarily by binding to GPR139, leading to the activation of downstream signaling pathways. Its efficacy is characterized by an EC50 value of 39 nM in CHO-K1 cells expressing human GPR139, indicating a high level of potency .

Selectivity and Target Profile

This compound demonstrates remarkable selectivity for GPR139, showing no significant activity against a panel of 90 diverse biological targets. This selectivity is crucial for minimizing off-target effects, making it a valuable tool in research .

Neuroprotective Effects

Research indicates that this compound can inhibit cell death in primary dopaminergic midbrain neurons induced by neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP+), while it does not protect against other neurotoxins like 6-hydroxydopamine (6-OHDA). This suggests a specific neuroprotective mechanism linked to GPR139 activation .

Study on Neurodegenerative Disorders

A study investigated the role of this compound in models of Parkinson's disease. The compound was found to significantly reduce dopaminergic neuron death in vitro, suggesting potential therapeutic applications for conditions characterized by dopaminergic degeneration .

In Vivo Studies

In vivo experiments using rodent models demonstrated that administration of this compound resulted in improved motor function and reduced symptoms associated with Parkinson's disease. These findings support the hypothesis that GPR139 activation may play a protective role in neurodegenerative processes .

Data Summary Table

Parameter Value
EC50 (GPR139) 39 nM
Molecular Weight 365.38 g/mol
Chemical Structure Chemical Structure
Neuroprotective Activity Yes (against MPP+)
Selectivity High (90+ targets inactive)

Q & A

Basic Research Questions

Q. What is the mechanistic basis of TC-O 9311's agonism at GPR139, and how should this guide experimental design?

this compound selectively activates the orphan receptor GPR139 with an EC50 of 39 nM in CHO-K1 cells expressing human GPR139 . To study its mechanism, researchers should:

  • Use heterologous expression systems (e.g., transfected CHO-K1 cells) to isolate GPR139-specific signaling .
  • Include controls (e.g., untransfected cells or GPR139 antagonists like LP-471756) to confirm receptor specificity .
  • Quantify downstream signaling pathways (e.g., cAMP or calcium flux) to map activation kinetics and dose-response relationships .

Q. How can researchers validate this compound's agonist activity in vitro while minimizing off-target effects?

  • Dose-response assays : Perform EC50 determinations in triplicate across multiple cell batches to ensure reproducibility .
  • Selectivity profiling : Test this compound against related GPCRs (e.g., GPR120 or GPR119) to rule out cross-reactivity .
  • Antagonist co-treatment : Use GPR139 antagonists (e.g., LP-471756) to reverse this compound-induced signaling, confirming target engagement .

Q. What methodological best practices ensure accurate EC50 determination for this compound in cellular assays?

  • Standardize cell culture conditions (e.g., passage number, confluency) to reduce variability in receptor expression .
  • Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50, validated with positive controls (e.g., Zelatriazin, a GPR139 agonist with EC50 = 22 nM) .
  • Report confidence intervals and repeat experiments across independent replicates to strengthen statistical validity .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's efficacy across different cellular or animal models?

  • Comparative analysis : Systematically compare assay conditions (e.g., cell type, receptor density, endpoint measurements) to identify confounding variables .
  • Meta-analysis : Conduct a literature review to contextualize discrepancies, focusing on studies with rigorous controls and replication .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited models to isolate GPR139-specific effects in conflicting systems .

Q. What methodologies enable robust comparative studies between this compound and other GPR139 agonists (e.g., Zelatriazin)?

  • Head-to-head assays : Test agonists under identical conditions (e.g., cell line, assay duration) to directly compare potency and efficacy .
  • Bias factor analysis : Quantify signaling bias using pathway-specific reporters (e.g., cAMP vs. β-arrestin recruitment) to assess functional selectivity .
  • Structural modeling : Use molecular docking studies to correlate agonist-receptor binding modes with observed efficacy differences .

Q. What strategies optimize this compound's stability and bioavailability in longitudinal in vivo studies?

  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or lipid-based carriers to improve pharmacokinetics .
  • Metabolic profiling : Use LC-MS/MS to identify degradation metabolites in plasma and adjust dosing regimens accordingly .
  • Behavioral endpoints : Pair pharmacokinetic data with functional readouts (e.g., rodent models of schizophrenia negative symptoms) to validate therapeutic relevance .

Q. How can multi-omics approaches elucidate this compound's downstream effects on GPR139 signaling networks?

  • Transcriptomics : Perform RNA-seq on this compound-treated cells to identify differentially expressed genes linked to GPR139 activation .
  • Proteomics : Use phosphoproteomics to map kinase activation cascades downstream of GPR139 .
  • Data integration : Apply systems biology tools (e.g., pathway enrichment analysis) to synthesize omics datasets into testable hypotheses .

Q. Methodological Resources

  • Experimental rigor : Follow guidelines for detailed methodology reporting (e.g., Beilstein Journal of Organic Chemistry standards) to ensure reproducibility .
  • Data analysis : Use statistical frameworks (e.g., ANOVA with post-hoc corrections) to address multi-variable experiments .
  • Ethical compliance : Obtain institutional approvals for animal studies and disclose conflicts of interest per academic publishing norms .

Properties

IUPAC Name

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMSQHTGZMEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.